1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that features a pyrazole ring substituted with dimethyl and phenyl groups, linked to a urea moiety through an ethyl chain. The compound also contains a fluorobenzyl group, which contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution Reactions: The dimethyl and phenyl groups are introduced via electrophilic aromatic substitution reactions.
Linking the Pyrazole to the Urea: The ethyl chain is introduced through alkylation reactions, followed by the formation of the urea moiety using isocyanates or carbamoyl chlorides.
Introduction of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction to attach the fluorobenzyl group to the urea.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the ethyl chain, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the urea moiety or the aromatic rings, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring or ethyl chain.
Reduction: Reduced forms of the urea or aromatic rings.
Substitution: Substituted derivatives at the fluorobenzyl position.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
- 1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-chlorobenzyl)urea
- 1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-bromobenzyl)urea
Uniqueness:
- The presence of the fluorobenzyl group distinguishes it from its chloro- and bromo- counterparts, potentially altering its biological activity and chemical reactivity.
- The specific substitution pattern on the pyrazole ring and the urea linkage contribute to its unique properties and applications.
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-15-20(18-6-4-3-5-7-18)16(2)26(25-15)13-12-23-21(27)24-14-17-8-10-19(22)11-9-17/h3-11H,12-14H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGDSLLDWUNEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.